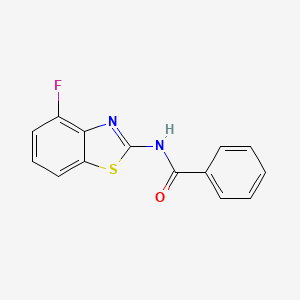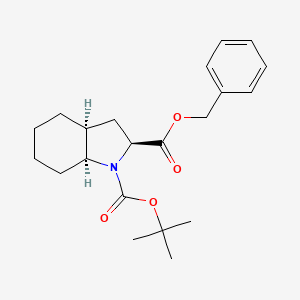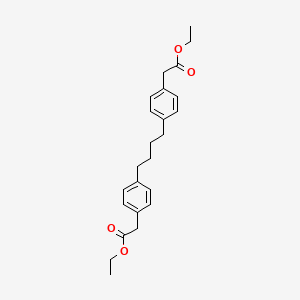![molecular formula C27H34N2O2 B14006921 2,6-Ditert-butyl-4-[(4-methoxyphenyl)-(pyridin-2-ylamino)methyl]phenol CAS No. 75393-96-3](/img/structure/B14006921.png)
2,6-Ditert-butyl-4-[(4-methoxyphenyl)-(pyridin-2-ylamino)methyl]phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(4-Methoxyphenyl)-(pyridin-2-ylamino)methyl]-2,6-ditert-butyl-phenol is a complex organic compound that features a combination of aromatic rings and functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Methoxyphenyl)-(pyridin-2-ylamino)methyl]-2,6-ditert-butyl-phenol typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reduction of Schiff bases, which are formed by the condensation of an amine with an aldehyde or ketone . The reaction conditions often require the use of reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to achieve the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4-[(4-Methoxyphenyl)-(pyridin-2-ylamino)methyl]-2,6-ditert-butyl-phenol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be performed using reducing agents like NaBH4 or LiAlH4.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid (HNO3) or halogens (Cl2, Br2).
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: NaBH4, LiAlH4, in solvents like ethanol or tetrahydrofuran (THF).
Substitution: HNO3, Cl2, Br2, in the presence of catalysts or under specific temperature conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Applications De Recherche Scientifique
4-[(4-Methoxyphenyl)-(pyridin-2-ylamino)methyl]-2,6-ditert-butyl-phenol has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 4-[(4-Methoxyphenyl)-(pyridin-2-ylamino)methyl]-2,6-ditert-butyl-phenol involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-[(4-Methoxyphenyl)-(pyridin-2-ylamino)methyl]-phenol
- 4-[(4-Chlorophenyl)-(pyridin-2-ylamino)methyl]-2,6-ditert-butyl-phenol
- 2-[(4-Methoxyphenyl)-(pyridin-2-ylamino)methyl]-6-methoxyphenol
Uniqueness
4-[(4-Methoxyphenyl)-(pyridin-2-ylamino)methyl]-2,6-ditert-butyl-phenol is unique due to its specific combination of functional groups and structural features.
Propriétés
Numéro CAS |
75393-96-3 |
|---|---|
Formule moléculaire |
C27H34N2O2 |
Poids moléculaire |
418.6 g/mol |
Nom IUPAC |
2,6-ditert-butyl-4-[(4-methoxyphenyl)-(pyridin-2-ylamino)methyl]phenol |
InChI |
InChI=1S/C27H34N2O2/c1-26(2,3)21-16-19(17-22(25(21)30)27(4,5)6)24(29-23-10-8-9-15-28-23)18-11-13-20(31-7)14-12-18/h8-17,24,30H,1-7H3,(H,28,29) |
Clé InChI |
ZGYUEKDQJPSILA-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C(C2=CC=C(C=C2)OC)NC3=CC=CC=N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


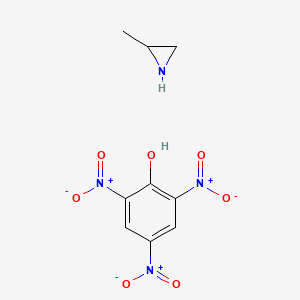
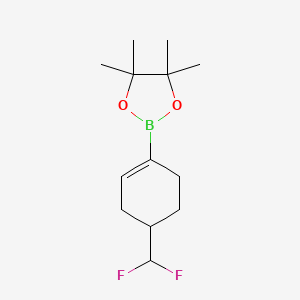
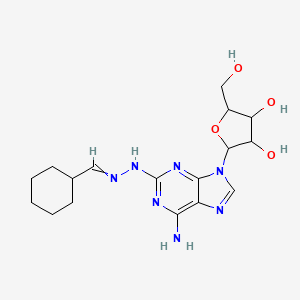
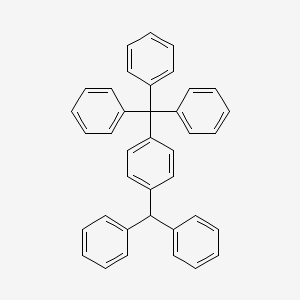
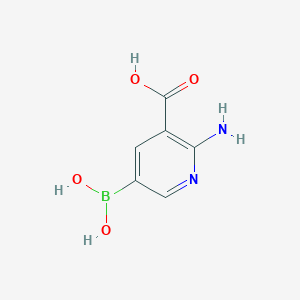
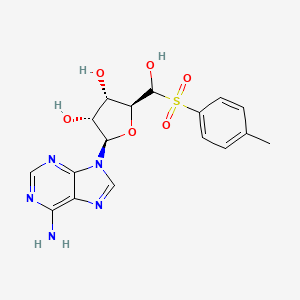
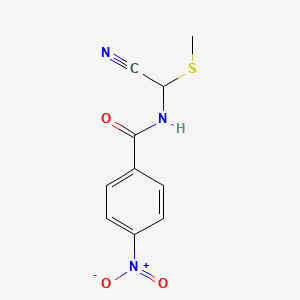
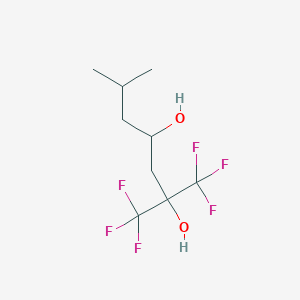
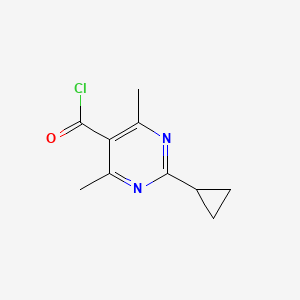
![n-[6-Methyl-4-oxo-5-(3-oxopropyl)-1,4-dihydropyrimidin-2-yl]acetamide](/img/structure/B14006880.png)
![3-[4-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]-1-morpholin-4-ylpropan-1-one;ethanesulfonic acid](/img/structure/B14006886.png)
